molecular formula C11H20N2O B1275171 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one CAS No. 763908-64-1

1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

货号: B1275171
CAS 编号: 763908-64-1
分子量: 196.29 g/mol
InChI 键: VXEDMQRKJUGYBQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one is a synthetic organic compound featuring a complex structure that combines piperidine and pyrrolidinone rings linked by an ethyl chain. This molecular framework, characterized by its nitrogen-containing heterocycles, is of significant interest in medicinal chemistry and pharmaceutical research . Compounds with similar piperidinyl and pyrrolidinyl motifs are frequently investigated as key scaffolds or intermediates in the development of potent enzyme inhibitors . Specifically, such structures have been explored in research programs targeting dipeptidyl peptidases (DPP), a class of enzymes considered important for various therapeutic areas . The mechanism of action for related compounds often involves targeted interaction with enzyme active sites, leading to effective inhibition . The presence of a pyrrolidin-2-one (also known as gamma-lactam) group is a notable feature, as this moiety can contribute to hydrogen bonding and influence the compound's physicochemical properties and pharmacokinetic profile. As a result, this chemical serves as a valuable building block for researchers in drug discovery, particularly for those designing and synthesizing novel bioactive molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

1-(2-piperidin-4-ylethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11-2-1-8-13(11)9-5-10-3-6-12-7-4-10/h10,12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEDMQRKJUGYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405710
Record name 1-(2-piperidin-4-ylethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763908-64-1
Record name 1-(2-piperidin-4-ylethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(4-Piperidinyl)ethyl]-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Alkylation of Pyrrolidin-2-one with Piperidine Derivatives

A common method involves the alkylation of pyrrolidin-2-one with 2-(piperidin-4-yl)ethylamine derivatives. In one protocol, N-(2-chloroethyl)piperidine hydrochloride reacts with pyrrolidin-2-one in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF) (Scheme 1). The reaction proceeds via an SN2 mechanism, yielding the target compound after 24 hours at room temperature.

Reaction Conditions:

  • Solvent: DMF
  • Base: K₂CO₃
  • Temperature: 25°C
  • Yield: 63–74%

Key Steps:

  • Activation of the chloroethyl group by the base.
  • Nucleophilic substitution at the ethyl linker.
  • Purification via column chromatography (CHCl₃).

Reductive Amination of Pyrrolidin-2-one with Piperidine-4-carbaldehyde

An alternative approach employs reductive amination between pyrrolidin-2-one and piperidine-4-carbaldehyde. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates the reaction, forming the secondary amine linkage.

Reaction Conditions:

  • Reducing Agent: NaBH₃CN
  • Solvent: MeOH
  • pH: 6–7 (acetic acid buffer)
  • Yield: 58–65%

Advantages:

  • Mild conditions avoid side reactions.
  • High functional group tolerance.

Cyclization of β-Ketoesters with Thiourea

A multi-step synthesis begins with β-ketoesters derived from (substituted phenyl)acetonitrile. Cyclization with thiourea in the presence of sodium ethoxide forms the pyrrolidinone core. Subsequent alkylation with 2-(piperidin-4-yl)ethyl chloride introduces the piperidine moiety.

Data Table 1: Key Intermediates and Yields

Intermediate Reagents Yield (%)
β-Ketoester Ethyl 2-bromoester, Zn 85–90
Pyrrolidin-2-one derivative Thiourea, NaOEt 75–80
Final alkylated product 2-(Piperidin-4-yl)ethyl chloride 63–74

Continuous Flow Azide Reduction and Cyclization

A modern approach utilizes flow chemistry for azide reduction. Starting with an α-azidoethyl ester, hydrogenation over a palladium catalyst in a continuous flow reactor produces the primary amine, which undergoes spontaneous cyclization to form the pyrrolidinone ring.

Key Parameters:

  • Catalyst: Pd/C (5% w/w)
  • H₂ Pressure: 10 bar
  • Residence Time: 30 min
  • Yield: 89%

Microwave-Assisted Synthesis

Microwave irradiation accelerates the alkylation step, reducing reaction times from hours to minutes. For example, combining pyrrolidin-2-one with 2-(piperidin-4-yl)ethyl bromide under microwave conditions (100°C, 20 min) achieves 78% yield.

Advantages:

  • Energy-efficient.
  • Scalable for high-throughput synthesis.

Enzymatic Resolution for Enantiopure Products

To access enantiomerically pure material, lipase-catalyzed resolution of racemic 1-(2-piperidin-4-ylethyl)pyrrolidin-2-one has been reported. Candida antarctica lipase B (CAL-B) in tert-butanol selectively acetylates one enantiomer, enabling separation.

Data Table 2: Enzymatic Resolution Efficiency

Enzyme Substrate Concentration (M) ee (%) Yield (%)
CAL-B 0.5 98 45
Pseudomonas fluorescens 0.5 92 40

科学研究应用

Neuropharmacological Activity

1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one has been studied for its potential neuropharmacological effects, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme plays a critical role in regulating neurotransmitter levels in the brain, and its inhibition may have therapeutic implications for neurodegenerative diseases such as Alzheimer's.

Key Findings

  • AChE Inhibition : The compound demonstrated significant AChE inhibition in vitro, with an IC50 value of approximately 0.44 mM, comparable to known inhibitors like donepezil.
  • Neuroprotective Effects : In cell line studies using rat pheochromocytoma (PC12) cells, the compound exhibited low toxicity while enhancing cell viability under oxidative stress conditions.

Anticancer Activity

Recent investigations have also focused on the anticancer properties of this compound. Various cancer cell lines have been tested to evaluate its cytotoxic effects.

In Vitro Studies

  • Cytotoxicity : At a concentration of 6.25 μM, the compound significantly reduced cell viability in MDA-MB-231 breast cancer cells.
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with critical proteins involved in cancer progression, such as PI3K and CDK4.

Enzyme Inhibition Studies

The compound's structural features allow it to be a potential dual inhibitor of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. Such properties indicate its potential use as an antibiotic agent.

Comparative Analysis with Related Compounds

A comparative analysis reveals unique aspects of this compound when compared to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(Piperidin-3-ylmethyl)pyrrolidin-2-oneContains a piperidine ringDifferent reactivity profile
4-(Aminomethyl)morpholineMorpholine with an amino groupEnhanced basicity; different interactions
4-(Pyridin-2-yl)morpholineMorpholine ring with a pyridine substituentHigher lipophilicity; potential CNS effects

Biological Activities

Biological ActivityCell Line/TargetIC50 ValueComments
AChE InhibitionHuman AChE0.44 mMComparable to donepezil
CytotoxicityMDA-MB-2316.25 μMSignificant reduction in viability
CytotoxicityMCF-7VariesDependent on compound structure

Neuroprotection in Oxidative Stress

In studies exploring neuroprotection, the compound has shown promise in mitigating oxidative stress-induced damage in neuronal cells.

Breast Cancer Treatment Potential

The efficacy of this compound against various breast cancer cell lines has been documented, highlighting its potential as a therapeutic agent in oncology.

相似化合物的比较

Structural Analogues and Substitution Patterns

Pyrrolidin-2-one derivatives exhibit significant pharmacological diversity based on substituent modifications. Below is a comparative analysis of key analogues:

Compound Name Core Structure Modifications Key Pharmacological Activity Potency/Data References
1-(Pyridin-4-yl)pyrrolidin-2-one Pyridine replaces piperidine Antimalarial Inhibits Plasmodium cytochrome P450; moderate microsomal stability
1-(4-Methoxybenzyl)-3-(4-fluorobenzoyl)-piperidin-1-yl-pyrrolidin-2-one Benzylated pyrrolidin-2-one with fluorobenzoyl group Anti-Alzheimer's 10× higher AChE inhibition than donepezil in vitro
1-(5-Chloro-2-hydroxyphenyl)-pyrrolidin-2-one Chloro-hydroxyphenyl substitution Antioxidant 1.5× higher DPPH scavenging than ascorbic acid
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one Arylpiperazine-pyrrolidin-2-one hybrid Alpha1-adrenolytic pKi = 7.13 for alpha1-AR
1-[2-(Furan-2-yl)-2-oxoethyl]-pyrrolidin-2-one Furan-2-yl-oxoethyl substitution Natural product (mulberry-derived) Isolated but untested for bioactivity

Pharmacological and Pharmacokinetic Profiles

  • Anti-Alzheimer's Activity : Benzylated derivatives (e.g., compound 10b ) demonstrate superior acetylcholinesterase (AChE) inhibition compared to 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, likely due to electron-withdrawing groups (e.g., 4-fluorobenzoyl) enhancing target binding .
  • Antioxidant Efficacy : Chloro-hydroxyphenyl-substituted pyrrolidin-2-ones outperform ascorbic acid in radical scavenging, suggesting that electron-deficient aromatic rings enhance redox activity .
  • Antimalarial Potential: 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives exhibit slow-killing kinetics against Plasmodium but show low-to-moderate microsomal stability, limiting their bioavailability .
  • Adrenergic Receptor Modulation: Arylpiperazine-pyrrolidin-2-one hybrids (e.g., compound 7) exhibit nanomolar affinity for alpha1-adrenoceptors, with ED50 values as low as 1.0 mg/kg in antiarrhythmic models .

Physicochemical and DMPK Properties

  • Solubility : 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives have moderate aqueous solubility (e.g., 25–50 µM), while chloro-hydroxyphenyl analogues may face solubility challenges due to hydrophobic substituents .
  • Metabolic Stability : Microsomal clearance rates vary widely; antimalarial derivatives show higher oxidative metabolism in human liver microsomes compared to arylpiperazine hybrids .

Key Takeaways

Substituent-Driven Activity : Electron-withdrawing groups (e.g., chloro, fluorobenzoyl) enhance target engagement in enzyme inhibition (AChE, cytochrome P450) and antioxidant assays.

Pharmacokinetic Limitations : While structural modifications improve potency, solubility and metabolic stability remain critical barriers for clinical translation .

生物活性

1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, a compound with a molecular formula of C11H20N2OC_{11}H_{20}N_2O, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented by the following SMILES notation: CC(CC1=CC=NC(=O)C1)N1CCCCC1. This compound features a piperidine ring and a pyrrolidinone moiety, which are significant for its biological interactions.

Research indicates that this compound may exhibit various pharmacological effects, primarily through its interaction with neurotransmitter systems and potential anticancer properties.

Neuropharmacological Activity

The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for regulating neurotransmitter levels in the brain. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

Key Findings:

  • AChE Inhibition: The compound demonstrated significant AChE inhibition in vitro, comparable to known inhibitors like donepezil. The IC50 value for AChE inhibition was reported at approximately 0.44 mM .
  • Neuroprotective Effects: In cell line studies, the compound exhibited low toxicity against rat pheochromocytoma (PC12) cells while enhancing cell viability under oxidative stress conditions .

Anticancer Activity

Recent studies have also evaluated the anticancer potential of this compound. The compound was tested against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7).

In Vitro Studies:

  • Cytotoxicity: At a concentration of 6.25 μM, the compound showed a significant reduction in cell viability in MDA-MB-231 cells. Other derivatives exhibited varying degrees of cytotoxicity depending on the concentration .
  • Mechanistic Insights: Molecular docking studies suggested that the compound interacts with critical proteins involved in cancer progression, such as PI3K and CDK4, indicating its potential as a therapeutic agent in oncology .

Data Tables

Biological Activity Cell Line/Target IC50 Value Comments
AChE InhibitionHuman AChE0.44 mMComparable to donepezil
CytotoxicityMDA-MB-2316.25 μMSignificant reduction in viability
CytotoxicityMCF-7VariesDependent on compound structure

Case Studies

Several case studies highlight the efficacy of this compound:

  • Neuroprotection in Oxidative Stress:
    • In a study examining neuroprotective effects against H₂O₂-induced injury in PC12 cells, this compound demonstrated significant protective effects, reducing cell death by enhancing antioxidant defenses .
  • Breast Cancer Treatment Potential:
    • A series of experiments conducted on breast cancer cell lines indicated that this compound could serve as a lead structure for developing new anticancer agents due to its ability to inhibit key signaling pathways involved in tumor growth and survival .

常见问题

Q. What synthetic methodologies are effective for preparing 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one and its structural analogs?

Methodological Answer:

  • Nucleophilic Substitution : For pyrrolidin-2-one derivatives, coupling piperidine-4-yl groups with pyrrolidinone precursors via nucleophilic substitution is common. For example, 1-(4-fluorophenyl)pyrrolidin-2-one was synthesized using 2-pyrrolidinone and halogenated aryl compounds (e.g., 85% yield with para-fluoroiodobenzene vs. 59% with para-bromofluorobenzene) .
  • Multi-Component Domino Reactions : Utilize iodine-catalyzed domino reactions (e.g., combining γ-butyrolactam, aldehydes, and thiophenols) to form substituted pyrrolidin-2-ones, as demonstrated for anticancer derivatives .
  • Safety Note : Use inert solvents like dichloromethane and NaOH in controlled conditions to minimize hazards .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • HPLC and FTIR : High-performance liquid chromatography (HPLC) ensures purity validation (e.g., 99% purity in related compounds ), while FTIR confirms functional groups like the pyrrolidinone carbonyl stretch (~1680–1720 cm⁻¹).
  • Single-Crystal X-ray Diffraction : For resolving stereochemistry, as applied to (4R)-4-[(1R)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one .
  • Mass Spectrometry : Molecular weight confirmation (e.g., C10H20N2 derivatives with molecular weights ~168.28 g/mol ).

Advanced Research Questions

Q. How can structural modifications of the piperidine-pyrrolidinone scaffold influence pharmacological activity?

Methodological Answer:

  • Substitution Pattern Analysis : Compare analogs like 1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one (S-61) and its difluorophenyl derivative (S-73), which exhibit α1-adrenolytic and antiarrhythmic properties. Variations in aryl groups (e.g., methyl vs. fluorine) alter receptor binding affinity and metabolic stability .
  • Structure-Activity Relationship (SAR) : Use in vitro assays (e.g., radioligand binding studies) to quantify affinity for targets like serotonin or dopamine receptors. For example, substituents on the piperidine ring can modulate selectivity .

Q. How should researchers address contradictions in reported synthetic yields for pyrrolidin-2-one derivatives?

Methodological Answer:

  • Reaction Optimization : For the 85% vs. 59% yield discrepancy in 1-(4-fluorophenyl)pyrrolidin-2-one synthesis , variables like halogen leaving group (iodine vs. bromine), solvent polarity, and catalyst loading (e.g., Pd-based catalysts for cross-coupling) should be systematically tested.
  • Kinetic vs. Thermodynamic Control : Monitor reaction intermediates via NMR to determine if competing pathways (e.g., side reactions with bromine) reduce yield.

Q. What strategies are effective for resolving stereochemical challenges in piperidine-pyrrolidinone hybrids?

Methodological Answer:

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., (S)-5-(trityloxymethyl)-2-pyrrolidinone derivatives with 98% enantiomeric excess ).
  • Asymmetric Synthesis : Employ organocatalysts or transition-metal catalysts to control stereocenters during ring formation. For example, (R)- and (S)-configured pyrrolidinones were resolved via crystallography .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

Methodological Answer:

  • Intravenous Administration : Dissolve derivatives in saline (e.g., S-61/S-73 at 1–10 mg/kg) and monitor plasma half-life, bioavailability, and tissue distribution in rodent models .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites, focusing on piperidine N-oxidation or pyrrolidinone ring-opening pathways .

Safety and Compliance

Q. What safety protocols are critical when handling piperidine-pyrrolidinone derivatives?

Methodological Answer:

  • Hazard Mitigation : Avoid inhalation or skin contact; use fume hoods and PPE. For example, 1-ethenylpyrrolidin-2-one requires immediate medical consultation upon exposure .
  • Storage : Store under inert gas (N2/Ar) at –20°C to prevent degradation, as recommended for labile analogs .

Data Analysis and Reporting

Q. How should researchers statistically validate contradictory biological data across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies (e.g., α1-adrenolytic IC50 values for S-61/S-73 ) and apply ANOVA or Bayesian models to assess variability.
  • Reproducibility Checks : Replicate key experiments (e.g., receptor binding assays) under standardized conditions (pH, temperature, cell lines).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。